molecular formula C9H6BrClO2 B2400356 4-Bromo-3-chlorocinnamic acid CAS No. 1022081-97-5

4-Bromo-3-chlorocinnamic acid

Cat. No. B2400356
CAS RN: 1022081-97-5
M. Wt: 261.5
InChI Key: TZPKGXJKJIOUNI-DUXPYHPUSA-N
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Description

4-Bromo-3-chlorocinnamic acid is a chemical compound with the molecular formula C9H6BrClO2 . It has a molecular weight of 261.50 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a cinnamic acid core, which is a phenyl group attached to a carboxylic acid via an ethene linkage, with additional bromo and chloro substituents . The exact mass of the compound is 259.92397 g/mol .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 261.50 g/mol, an exact mass of 259.92397 g/mol, and a monoisotopic mass of 259.92397 g/mol . It has a topological polar surface area of 37.3 Ų, a heavy atom count of 13, and a complexity of 218 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Crystal Structure Analysis

4-Bromo-3-chlorocinnamic acid (4BCA) has been used experimentally and computationally to chart the crystal structure landscape. Experimental doping with 4-methylcinnamic acid and computational doping with 4-chlorocinnamic acid revealed that these compounds form a commutable group of crystal structures, which helps in understanding the influence of π⋅⋅⋅π interactions, weak hydrogen bonds, and halogen bonds in the formation of new structures (Chakraborty, Joseph, & Desiraju, 2018).

Supramolecular Assembly

Research on ammonium 3-chloro- and 3-bromocinnamates has explored the role of the ammonium ion in self-assembly, with a focus on changes in halogen substituents. These structures are layered with hydrophilic regions and double layers of anions, offering insights into photodimerization and the effects of structural changes (Chowdhury & Kariuki, 2006).

Ligand Synthesis

4-Bromo-β-hydroxydithiocinnamic acid and its hexyl ester have been synthesized for use as ligands in the formation of 1,1-ethenedithiolato and O,S-chelate complexes with various metals. This synthesis contributes to the understanding of ligand-metal interactions and the properties of these complexes (Schubert, Görls, & Weigand, 2007).

Solid-State Photomechanical Response

Investigations into the photomechanical response of 4-chlorocinnamic acid (4Cl-CA) have shown that photoreaction leads to new crystal phases and, ultimately, an amorphous solid. By examining crystals of different shapes and sizes under irradiation, this research helps understand the impact of crystal morphology on photoreactive behavior (Kim, Zhu, Mueller, & Bardeen, 2012).

Molecular Interaction Studies

Research on adamantyl-substituted retinoid-related molecules, including derivatives of 4-chlorocinnamic acid, has revealed their binding to the small heterodimer partner nuclear receptor. This interaction is crucial for inducing apoptosis in cancer cells, providing insights into the mechanisms of action of these compounds (Farhana et al., 2007).

Mechanism of Action

Target of Action

Cinnamic acid derivatives have been known to interact with various enzymes and receptors, influencing numerous biochemical pathways .

Mode of Action

It’s known that cinnamic acid derivatives can undergo intramolecular aromatic substitution reactions . This suggests that 4-Bromo-3-chlorocinnamic acid might interact with its targets through similar mechanisms, leading to changes in the biochemical processes.

Biochemical Pathways

Cinnamic acid, a related compound, is a central intermediate in the biosynthesis of numerous natural products, including flavonoids, coumarins, and phenylpropanoids . It’s plausible that this compound might influence similar pathways, leading to downstream effects on cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability might be affected by the pH of the environment . Additionally, its interaction with other molecules could influence its efficacy.

properties

IUPAC Name

(E)-3-(4-bromo-3-chlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPKGXJKJIOUNI-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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